molecular formula C6H14ClNO B2731609 cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride CAS No. 1699607-79-8

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2731609
CAS No.: 1699607-79-8
M. Wt: 151.63
InChI Key: PZOZIOTYBDBDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol . It is a white to yellow solid and is primarily used in research settings . The compound is characterized by the presence of a cyclobutane ring substituted with a methoxymethyl group and an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with methoxymethyl chloride in the presence of a base to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction pathways with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

3-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOZIOTYBDBDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.